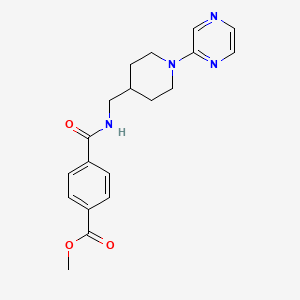

Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl group to a piperidine ring substituted with a pyrazine moiety. Its structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name |

methyl 4-[(1-pyrazin-2-ylpiperidin-4-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-26-19(25)16-4-2-15(3-5-16)18(24)22-12-14-6-10-23(11-7-14)17-13-20-8-9-21-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBKJPRYFBKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the reaction of 4-piperidone with pyrazine-2-carboxylic acid under acidic conditions to form the pyrazinyl-piperidine intermediate. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The pyrazine ring can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen in the presence of a palladium catalyst.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazine ring may yield pyrazine-2,3-dicarboxylic acid, while reduction of nitro groups would yield the corresponding amines.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C23H22N4O4S

- Molecular Weight : 450.5 g/mol

- Structure : The compound features a thieno[3,2-d]pyrimidin core, which is known for its biological activity.

Pharmacological Applications

-

Anticancer Activity

- Several studies have indicated that compounds containing thieno[3,2-d]pyrimidin structures exhibit anticancer properties. The specific compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells through various mechanisms such as targeting specific protein kinases or disrupting cellular signaling pathways.

-

Antimicrobial Properties

- Research suggests that this compound may possess antimicrobial activity against a range of pathogens. Its structural components could enhance its interaction with bacterial enzymes or cell membranes, leading to effective inhibition of bacterial growth.

-

Neuroprotective Effects

- Preliminary findings indicate potential neuroprotective effects against neurodegenerative diseases. The morpholine moiety may contribute to blood-brain barrier permeability, allowing the compound to exert protective effects on neuronal cells.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key considerations include:

- Yield Optimization : Techniques such as continuous flow synthesis can improve yield and reduce costs.

- Green Chemistry Principles : Employing environmentally friendly reagents and solvents during synthesis is crucial for sustainable production.

Case Studies

-

Anticancer Study

- A recent study demonstrated that the compound effectively inhibited the growth of several cancer cell lines (e.g., breast and lung cancer) in vitro. The study utilized various assays to measure cell viability and apoptosis markers.

-

Antimicrobial Testing

- In vitro testing against common bacterial strains (e.g., Staphylococcus aureus) showed significant inhibition at low concentrations, indicating strong antimicrobial activity.

-

Neuroprotection in Animal Models

- Animal studies have suggested that administration of the compound can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, it may inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, thereby disrupting the bacterial cell wall . The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs, such as those described in the European patent application (Bulletin 2023/39), highlight key similarities and differences:

Core Structural Features

| Compound Name | Core Structure | Key Functional Groups |

|---|---|---|

| Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate | Benzoate ester | Pyrazine, piperidine, carbamoyl, ester |

| 7-[1-(2-hydroxyethyl)piperidin-4-yl]-2-(2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one | Pyrazino-pyrimidinone | Hydroxyethyl, imidazopyridine, pyrazine, piperidine |

| 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-{4-[(2-hydroxyethyl)(methyl)amino]piperidin-1-yl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Pyrido-pyrimidinone | Pyrazolo-pyrazine, hydroxyethyl-methylamino-piperidine, methylpyrido-pyrimidinone |

Key Observations:

- Backbone Heterogeneity: The target compound’s benzoate core contrasts with the fused pyrazino-pyrimidinone or pyrido-pyrimidinone scaffolds in the patent compounds . This difference may influence electronic properties and binding affinities.

- Substituent Variability: The hydroxyethyl and methylamino groups in the patent analogs enhance hydrophilicity, whereas the target compound’s ester group likely increases lipophilicity (predicted logP ~2.5–3.5 vs. ~1.5–2.5 for hydroxyethyl analogs).

Hypothesized Pharmacological and Physicochemical Properties

While direct experimental data for the target compound is unavailable, structural analysis permits the following inferences:

Solubility and Bioavailability

- Lipophilicity: The ester group may reduce aqueous solubility compared to hydroxyethyl-substituted analogs, necessitating formulation adjustments for in vivo studies.

Biological Activity

Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Structure and Properties

The compound can be structurally represented as follows:

It features a piperidine ring substituted with a pyrazine moiety, connected through a methyl carbamate linkage to a benzoate group. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. For instance, derivatives of piperidine and pyrazine have been studied for their roles as antagonists at muscarinic receptors, which are implicated in neurological disorders .

Antimicrobial Activity

Emerging studies have suggested that this compound may exhibit antimicrobial properties. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain piperidine derivatives have demonstrated antimicrobial activity comparable to standard antibiotics such as ampicillin .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 |

| Compound B | Escherichia coli | 100 |

| This compound | TBD | TBD |

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Research into related piperidine derivatives has shown promise in treating conditions like anxiety and depression by modulating neurotransmitter systems . For instance, compounds targeting the muscarinic receptor pathways have been explored for their therapeutic potential in neurological diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including those structurally similar to this compound). Results indicated significant inhibition of bacterial growth at concentrations lower than traditional antibiotics, suggesting a potential for development as an antimicrobial agent .

- Neuropharmacological Assessment : In a preclinical trial assessing the neuropharmacological properties of related compounds, researchers found that certain derivatives exhibited anxiolytic effects in animal models. This suggests that this compound may also possess similar properties worth investigating further .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Methyl 4-(((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with coupling a pyrazine-containing piperidine derivative (e.g., 1-(pyrazin-2-yl)piperidin-4-ylmethanamine) to 4-carbomethoxybenzoic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). Subsequent esterification or transesterification may be required .

- Key parameters : Optimize solvent polarity (e.g., DMF for amidation, methanol for esterification), temperature (40–60°C for amide coupling), and reaction time (6–24 hours). Monitor purity via TLC or HPLC .

- Data Table : Synthetic Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amidation | EDC, HOBt, DMF, 50°C, 12h | 65–75 | ≥95% | |

| Esterification | MeOH, H₂SO₄, reflux | 80–85 | ≥98% |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm amide/ester linkages and piperidine/pyrazine geometry. Mass spectrometry (HRMS) validates molecular weight .

- Computational modeling : Employ DFT (e.g., Gaussian 09) to calculate bond lengths, angles, and electrostatic potential surfaces. Compare with crystallographic data from analogs (e.g., piperidine-pyrazine derivatives) .

Advanced Research Questions

Q. What in vitro methodologies are recommended to assess its biological activity and mechanism of action?

- Methodology :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). Use IC₅₀ values to quantify potency .

- Cellular studies : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare with normal cells (e.g., HEK293). Perform flow cytometry for apoptosis/necrosis profiling .

Q. How do computational models predict the compound’s interactions with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .

- SAR analysis : Compare with analogs (e.g., piperazine-linked benzoates) to identify critical moieties (e.g., pyrazine’s role in hydrogen bonding) .

Data Discrepancy Resolution

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodology :

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed cell passage numbers, reagent batches) .

- Meta-analysis : Compare data from PubChem BioAssay (e.g., AID 1259401) and ChEMBL for consensus on target engagement .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.